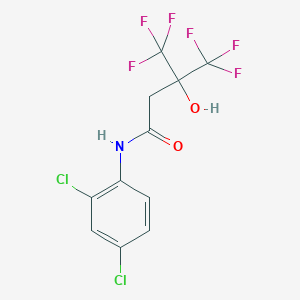![molecular formula C15H15BrN4O6S B10944444 3-[(acetyloxy)methyl]-7-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10944444.png)
3-[(acetyloxy)methyl]-7-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(acetyloxy)methyl]-7-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclic ring system, a thia-azabicyclo moiety, and a pyrazole derivative. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(acetyloxy)methyl]-7-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic ring system: This can be achieved through a cyclization reaction involving a thia-azabicyclo precursor.
Introduction of the pyrazole moiety: This step involves the coupling of a pyrazole derivative with the bicyclic intermediate, often using a coupling reagent such as EDCI or DCC.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetyloxy moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(acetyloxy)methyl]-7-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[(acetyloxy)methyl]-7-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or receptors.
Medicine: As a lead compound for the development of new drugs.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(acetyloxy)methyl]-7-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Penicillins: These antibiotics share a similar bicyclic ring system but differ in their side chains and specific biological activities.
Cephalosporins: Another class of antibiotics with a similar core structure but different functional groups and biological properties.
Carbapenems: These compounds also have a bicyclic ring system and are used as broad-spectrum antibiotics.
Uniqueness
3-[(acetyloxy)methyl]-7-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for the development of new drugs and other biologically active molecules.
Properties
Molecular Formula |
C15H15BrN4O6S |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[(4-bromo-1-methylpyrazole-3-carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H15BrN4O6S/c1-6(21)26-4-7-5-27-14-10(13(23)20(14)11(7)15(24)25)17-12(22)9-8(16)3-19(2)18-9/h3,10,14H,4-5H2,1-2H3,(H,17,22)(H,24,25) |
InChI Key |
DYNAVYILMGCIMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=NN(C=C3Br)C)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10944363.png)
![N'-[(E)-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10944364.png)
![2-({6-[chloro(difluoro)methyl]-3-cyano-4-methylpyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B10944368.png)
![(5Z)-3-(3-methylphenyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10944369.png)
![(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B10944375.png)
![(5Z)-5-[2-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944376.png)

![1-(difluoromethyl)-3,5-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10944393.png)
![N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B10944400.png)
![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B10944401.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B10944406.png)
![2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B10944415.png)
![N'-cyclododecylidene-5-[(2-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10944420.png)
![1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-naphthalen-1-ylthiourea](/img/structure/B10944438.png)
